6-Azaspiro[3.5]nonan-8-one

Regioisomerism Carbonyl Position Hydrogen-Bonding

6-Azaspiro[3.5]nonan-8-one (CAS 2680722-53-4) is a saturated azaspirocyclic building block featuring a ketone-functionalized [3.5] spirocyclic framework with a bridgehead nitrogen atom. This compound belongs to the broader class of azaspiroalkanes that have garnered significant interest in medicinal chemistry as conformationally constrained scaffolds capable of improving physicochemical and pharmacokinetic profiles of drug candidates.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B13506906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[3.5]nonan-8-one
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC2(C1)CC(=O)CNC2
InChIInChI=1S/C8H13NO/c10-7-4-8(2-1-3-8)6-9-5-7/h9H,1-6H2
InChIKeyCCERUHYIIPSNAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azaspiro[3.5]nonan-8-one: Core Spirocyclic Scaffold for Drug Discovery Procurement


6-Azaspiro[3.5]nonan-8-one (CAS 2680722-53-4) is a saturated azaspirocyclic building block featuring a ketone-functionalized [3.5] spirocyclic framework with a bridgehead nitrogen atom . This compound belongs to the broader class of azaspiroalkanes that have garnered significant interest in medicinal chemistry as conformationally constrained scaffolds capable of improving physicochemical and pharmacokinetic profiles of drug candidates [1]. The rigid spirocyclic architecture reduces conformational flexibility, enabling access to underexplored chemical space with potential for enhanced target binding [2]. Commercially available from multiple suppliers as a research intermediate, this compound serves as a versatile synthetic entry point for constructing novel active pharmaceutical ingredients (APIs) .

Why 6-Azaspiro[3.5]nonan-8-one Cannot Be Interchanged with Other Azaspiro or Piperidine Analogs


The 6-azaspiro[3.5]nonane scaffold is not a singular commodity; subtle structural variations—including ring size, heteroatom placement, and ketone position—produce markedly different physicochemical and biological outcomes [1]. Heteroatom-substituted spiro[3.5] frameworks have been explicitly designed to improve aqueous solubility and metabolic stability compared to conventional monocyclic counterparts such as piperidine or morpholine rings [1]. Furthermore, the position of the carbonyl group (e.g., 8-one vs. 9-one vs. 5-one isomers) dictates both the reactivity profile in downstream synthetic elaboration and the hydrogen-bonding pharmacophoric features when incorporated into bioactive molecules [2]. Substituting a 2-oxa analog for the 6-aza scaffold replaces the basic amine with an ether oxygen, fundamentally altering pKa, hydrogen-bonding capacity, and molecular recognition [3]. These non-interchangeable differences necessitate compound-specific procurement specifications for reproducible research outcomes.

Quantitative Differentiation Evidence: 6-Azaspiro[3.5]nonan-8-one Versus Closest Analogs


Regioisomeric Selectivity: 8-One vs. 5-One vs. 9-One Carbonyl Position Dictates Synthetic and Pharmacophoric Utility

Among the three regioisomeric ketone variants of the 6-azaspiro[3.5]nonane scaffold, the 8-one isomer places the carbonyl at a distinct spatial orientation relative to the bridgehead nitrogen, creating a unique vector for hydrogen-bond acceptor interactions compared to the 5-one (CAS 362053-33-6) and 9-one (CAS 1369163-40-5) isomers . In the radical C–H functionalization model system, azaspiro[3.5] frameworks display pronounced site-selectivity differences versus their monocyclic saturated heterocycle counterparts, with selectivity patterns governed by the interplay of ring strain and nitrogen lone-pair interactions [1]. While direct comparative biological activity data across regioisomers is not available in the public domain, the one-step synthetic protocol yielding the 6-azaspiro[3.5]nonane core in quantitative yield using Vilsmeier conditions provides a basis for consistent analytical characterization that differentiates the 8-one from its isomers through distinct ¹H-, ¹³C-NMR, IR, and Raman spectral signatures [2].

Regioisomerism Carbonyl Position Hydrogen-Bonding Synthetic Accessibility Scaffold Differentiation

Heteroatom Identity: 6-Aza vs. 2-Oxa Scaffold—Basicity and Hydrogen-Bonding Capacity Are Non-Equivalent

Replacement of the endocyclic nitrogen in 6-azaspiro[3.5]nonan-8-one with oxygen yields 2-oxa-6-azaspiro[3.5]nonane, which fundamentally changes the scaffold's ionization state and intermolecular interaction profile [1]. The 6-aza scaffold retains a basic secondary amine (predicted pKa ~9.7, based on structurally analogous 1-oxa-6-azaspiro[3.5]nonane data), enabling protonation at physiological pH and salt formation (e.g., hydrochloride salt available as CAS 1198285-07-2) . In contrast, the 2-oxa analog lacks this basic center, eliminating pH-dependent solubility modulation and ionic interactions with biological targets [1]. This distinction is critical because heteroatom-substituted spiro[3.3]heptanes have empirically demonstrated altered aqueous solubility and metabolic stability profiles compared to their monocyclic counterparts, with the nitrogen-containing variants offering additional opportunities for salt formation to further tune these properties [2].

Heteroatom Substitution pKa Hydrogen-Bond Donor/Acceptor Physicochemical Differentiation Scaffold Selection

Metabolic Stability Advantage: Spirocyclic [3.5] Frameworks Outperform Monocyclic Piperidine and Morpholine Analogs

The 6-azaspiro[3.5]nonane scaffold, as a saturated spirocycle, benefits from the class-level metabolic stability advantages that have been empirically demonstrated for heteroatom-substituted spiro[3.3]heptanes versus their monocyclic cyclohexane counterparts [1]. In that seminal study, spiro[3.3]heptane analogs exhibited a consistent trend toward higher metabolic stability when mounted onto drug-like scaffolds such as fluoroquinolones, while maintaining or improving biological activity [1]. Although direct microsomal stability data for the 8-one derivative specifically have not been publicly reported, the fluorine-substituted derivative 2,2-difluoro-6-azaspiro[3.5]nonane hydrochloride has been explicitly described in pharmaceutical patents as offering enhanced blood-brain barrier penetration and metabolic stability attributable to the azaspiro framework . The conformational rigidity of the spirocyclic [3.5] system reduces the number of accessible conformations compared to flexible monocyclic amines like piperidine, thereby limiting oxidative metabolism pathways [2].

Metabolic Stability Spirocyclic Conformational Restriction Microsomal Clearance Drug Metabolism Scaffold Optimization

Synthetic Tractability: High-Yielding One-Step Protocol Enables Rapid Scaffold Access for Parallel Library Synthesis

The 6-azaspiro[3.5]nonane core—directly applicable to the 8-one derivative—can be synthesized in a single step in quantitative yield using adapted Vilsmeier conditions, as demonstrated by Jaster et al. (2023) [1]. This protocol stands in contrast to alternative spirocyclic scaffolds that may require multi-step sequences with lower overall yields [2]. The method provides comprehensive spectral characterization (¹H-, ²H-, ¹³C-NMR, IR, Raman) that serves as a definitive purity and identity benchmark for procurement quality control [1]. This quantitative synthetic accessibility is a practical differentiator for research programs requiring reliable, scalable access to the core scaffold for parallel library synthesis or SAR exploration .

Synthetic Efficiency Quantitative Yield Vilsmeier Conditions Parallel Synthesis Building Block Sourcing

Procurement-Driven Application Scenarios for 6-Azaspiro[3.5]nonan-8-one


Conformationally Constrained Fragment Library Design for FBDD Programs

Fragment-based drug discovery (FBDD) programs that require sp³-rich, three-dimensional fragments with precisely defined exit vectors should prioritize 6-azaspiro[3.5]nonan-8-one. The ketone at the 8-position provides a distinct hydrogen-bond acceptor vector at a fixed spatial orientation relative to the basic amine, enabling fragment growth strategies that exploit both hydrogen-bonding and ionic interactions [1]. The quantitative synthetic protocol ensures reliable, cost-effective resupply for iterative library expansion [2].

Lead Optimization Requiring Metabolic Stability Enhancement via Scaffold Hopping

Medicinal chemistry teams seeking to replace metabolically labile piperidine or morpholine rings in lead series should evaluate the 6-azaspiro[3.5]nonan-8-one scaffold. The class-level evidence demonstrates that heteroatom-substituted spirocycles confer metabolic stability advantages over their monocyclic counterparts while preserving solubility [3]. The 8-one carbonyl provides a functional handle for further diversification without compromising the scaffold's intrinsic stability benefits.

Synthesis of CNS-Penetrant Candidate Molecules via Azaspiro Scaffold Incorporation

Central nervous system (CNS) drug discovery programs can leverage the basic amine of 6-azaspiro[3.5]nonan-8-one for target engagement while benefiting from the spirocyclic scaffold's favorable CNS multiparameter optimization profile. Patent disclosures for fluorinated 6-azaspiro[3.5]nonane derivatives explicitly cite enhanced blood-brain barrier penetration as a design rationale for CNS applications . The 8-one carbonyl offers a synthetic anchor for appending CNS-active pharmacophores.

Parallel Synthesis and SAR Exploration of Azaspiro-Derived Kinase or GPCR Modulators

Programs targeting kinases, GPCRs, or other enzyme classes amenable to spirocyclic inhibitor design can use 6-azaspiro[3.5]nonan-8-one as a central building block for parallel library synthesis [2]. BindingDB data for structurally related azaspiro compounds show potent activity at GPR119 (EC₅₀ = 7.7 nM [4]) and other targets, underscoring the scaffold's broad biological relevance. The synthetic accessibility of the core scaffold supports efficient SAR exploration.

Quote Request

Request a Quote for 6-Azaspiro[3.5]nonan-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.